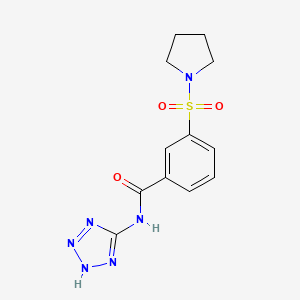
3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide” is a chemical compound with the CAS No. 900135-61-712. Its molecular formula is C12H14N6O3S and it has a molecular weight of 322.342.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound12.
Molecular Structure Analysis
I couldn’t find detailed information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find detailed information on the chemical reactions involving this compound2.
科学的研究の応用
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted benzamides, including structures related to "3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide," have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrate significant kinase selectivity and robust in vivo efficacy in cancer models, suggesting their potential application in cancer therapy (Borzilleri et al., 2006).
Histamine-3 Receptor Antagonism
Derivatives of pyrrolidin-1-yl compounds have been synthesized and evaluated as potent histamine-3 (H3) receptor antagonists. These compounds show promising in vitro and in vivo profiles, indicating their potential use in treating disorders related to neurotransmitter imbalance, such as sleep disorders (Zhou et al., 2012).
Synthesis and Functionalization Reactions
The compound and its derivatives have been involved in studies focusing on the synthesis and functionalization reactions, leading to novel chemical structures. These studies highlight the compound's versatility as a building block for creating a wide range of chemical entities with possible biological activities (Yıldırım et al., 2005).
Antiallergic Agents
N-(1H-tetrazol-5-yl) derivatives, closely related to the query compound, have been synthesized and tested for their antiallergic activities. These compounds have shown significant efficacy in rat passive cutaneous anaphylaxis assays, suggesting their potential as clinically useful antiallergic agents (Honma et al., 1983).
Anticancer and Antimicrobial Studies
Novel heterocycles incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, bearing resemblance to the query compound, have demonstrated antimicrobial and anticancer activities. These findings suggest the potential of such compounds in developing new therapeutic agents (Fahim et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3S/c19-11(13-12-14-16-17-15-12)9-4-3-5-10(8-9)22(20,21)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSZPBNQNRTBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

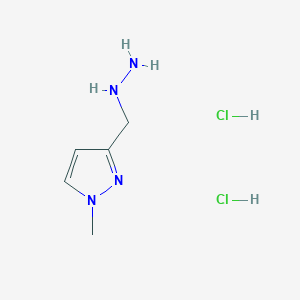
![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)
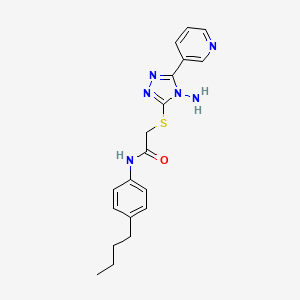
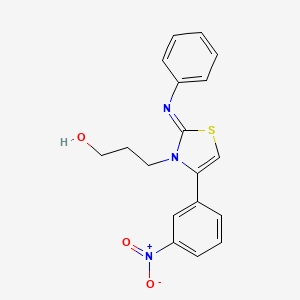
![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)
![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)
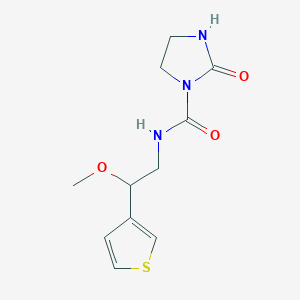
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)
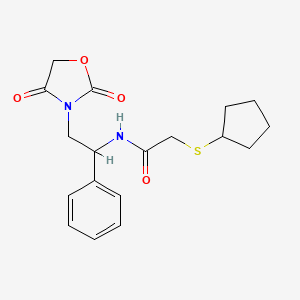
![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)
methyl]morpholine](/img/structure/B2675702.png)
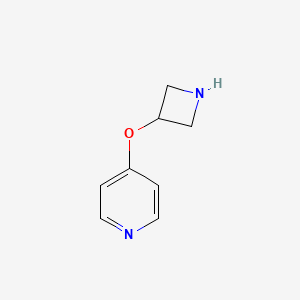
![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)
![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)